1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate
Description
1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group, an amino substituent, and a methoxycarbonylmethyl moiety at the 4-position. The oxalate salt enhances its crystallinity and stability, making it suitable for synthetic intermediates in pharmaceutical chemistry. Piperidine derivatives are pivotal in drug discovery due to their conformational flexibility and bioactivity .
Properties
CAS No. |
1185291-63-7 |
|---|---|
Molecular Formula |
C15H26N2O8 |
Molecular Weight |
362.38 g/mol |
IUPAC Name |
tert-butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H24N2O4.C2H2O4/c1-12(2,3)19-11(17)15-7-5-13(14,6-8-15)9-10(16)18-4;3-1(4)2(5)6/h5-9,14H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
HKLFNLPZQORZKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)OC)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Amino-4-methoxycarbonylmethylpiperidine
The introduction of the tert-butoxycarbonyl (Boc) group to the amine moiety is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. Key parameters include:
The reaction proceeds via nucleophilic attack of the amine on Boc anhydride, forming a stable carbamate. Crude yields typically exceed 85%, with purity >95% after crystallization in acetone at 0–2°C.
Oxalate Salt Formation
The Boc-protected intermediate is converted to its oxalate salt to enhance stability and crystallinity. This involves:
The oxalate salt forms via proton transfer and ionic interaction, with the oxalate anion stabilizing the protonated amine. X-ray diffraction confirms a monoclinic crystal system, with characteristic melting points of 51–53°C.
Process Optimization and Critical Analysis
Solvent Selection for Boc Protection
Comparative studies reveal solvent polarity directly influences reaction efficiency:
| Solvent System | Reaction Yield | Purity | Remarks |
|---|---|---|---|
| Dioxane-water | 89% | 97% | Optimal phase separation |
| DMF-water | 78% | 92% | High boiling point complicates workup |
| THF-water | 65% | 88% | Poor Boc anhydride solubility |
Dioxane-water systems balance solubility and workup efficiency, minimizing emulsion formation during extraction.
Oxalate Stoichiometry and Crystal Quality
Stoichiometric ratios critically impact salt purity:
| Oxalic Acid (eq) | Yield | Purity | Crystal Morphology |
|---|---|---|---|
| 1.0 | 82% | 99% | Needle-like, uniform |
| 1.2 | 79% | 97% | Agglomerated, solvent inclusion |
| 0.8 | 68% | 91% | Amorphous, hygroscopic |
Equimolar ratios ensure complete salt formation without excess acid contaminating the lattice.
Analytical Validation and Quality Control
Spectroscopic Characterization
Chromatographic Purity Assessment
| HPLC Method | Retention Time | Purity | Column |
|---|---|---|---|
| C18, 60% MeOH/H2O | 8.2 min | 98.5% | Phenomenex Luna 5μ C18 |
| HILIC, ACN/ammonium formate | 12.7 min | 97.8% | Waters XBridge BEH |
Method validation confirms ≤0.5% residual solvents (acetone, dichloromethane) by GC-MS.
Industrial Scalability Considerations
Chemical Reactions Analysis
tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study various biochemical pathways and interactions.
Industry: This compound is used in the production of various chemical products and intermediates[][3].
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
*Calculated based on formula.
Physicochemical Properties
- Solubility : The methoxycarbonylmethyl group in the target compound enhances hydrophilicity compared to 1-Boc-4-Methylpiperidine (MW: 199.29), which lacks polar substituents . However, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (Log S = -2.1) exhibits lower aqueous solubility due to its carboxylic acid group, which may ionize variably depending on pH .
- Hydrogen Bonding: The amino and ester groups in the target compound provide hydrogen bond donors/acceptors (TPSA ~80 Ų), similar to Methyl 4-aminomethyl-1-Boc-piperidine-4-carboxylate (TPSA ~85 Ų) , but higher than 4-Anilino-1-Boc-piperidine (TPSA ~55 Ų) due to the latter’s aromatic amine .
Biological Activity
1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate is a compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and implications in therapeutic applications.
Chemical Structure
This compound features a piperidine core modified with a Boc (tert-butyloxycarbonyl) protecting group, an amino group, and a methoxycarbonylmethyl substituent. The oxalate salt form enhances its solubility and bioavailability.
Research indicates that this compound may interact with several biological targets, including receptors and enzymes involved in metabolic pathways. The following mechanisms have been proposed based on interaction studies:
- Receptor Binding : The compound shows potential for binding to specific receptors, which may mediate its pharmacological effects.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes that play critical roles in metabolic processes.
Pharmacological Effects
The biological activity of this compound has been associated with various pharmacological effects:
- Antimicrobial Activity : Some studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Properties : Its potential to modulate inflammatory responses has been noted, which could have implications for conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.
- Inflammation Modulation : Experimental models showed that treatment with this compound reduced markers of inflammation, indicating its utility in inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 1-Boc-4-amino-4-methoxycarbonylmethylpiperidine oxalate in a laboratory setting?
- Methodology :
- Step 1 : Start with Boc-protected piperidine derivatives (e.g., methyl 1-Boc-4-oxopiperidine-2-carboxylate) as intermediates. Introduce the amino and methoxycarbonylmethyl groups via nucleophilic substitution or reductive amination under inert conditions .
- Step 2 : React the intermediate with oxalic acid to form the oxalate salt. Monitor pH and stoichiometry to avoid over-acidification, which can degrade the Boc group .
- Purification : Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >97% purity, as validated by HPLC .
Q. Which analytical techniques are recommended for characterizing this compound?
- Primary Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc group integrity (δ ~1.4 ppm for tert-butyl protons) and oxalate counterion presence .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>97%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., M.Wt ~348.44 for related Boc-piperidine esters) .
Q. What storage conditions ensure long-term stability of this compound?
- Guidelines :
- Store at room temperature (20–25°C) in airtight containers with desiccants to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .
- Prepare stock solutions in anhydrous DMSO or acetonitrile (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Strategies :
- Design of Experiments (DoE) : Apply factorial design to optimize variables (temperature, solvent polarity, catalyst concentration). For example, higher yields are achieved in THF at 0–5°C during Boc deprotection .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate oxalate salt formation while maintaining stereochemical integrity .
Q. How should discrepancies in solubility data be addressed during formulation studies?
- Resolution :
- Use co-solvents (e.g., DMSO:water 1:1 v/v) to enhance solubility. Pre-saturate solvents with nitrogen to avoid oxidative degradation .
- Validate solubility claims via dynamic light scattering (DLS) or nephelometry to distinguish between true solubility and colloidal suspensions .
Q. What approaches resolve conflicting spectral data during structural confirmation?
- Advanced Techniques :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., piperidine ring protons) .
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm stereochemistry and oxalate coordination .
Q. How can computational modeling aid in predicting reactivity for downstream applications?
- Methodology :
- DFT Calculations : Model nucleophilic attack sites on the piperidine ring using Gaussian or ORCA software. Compare with experimental reaction outcomes (e.g., alkylation at the 4-amino group) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends and stability under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
